molecular formula C22H21ClN2O4 B2791519 5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 2-methoxybenzoate CAS No. 457650-85-0

5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 2-methoxybenzoate

Cat. No.: B2791519
CAS No.: 457650-85-0
M. Wt: 412.87
InChI Key: SEBRCLNOAMDVMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 2-methoxybenzoate is a fascinating chemical compound known for its unique structure and diverse applications in scientific research. This compound is characterized by the presence of a quinoline core, a morpholine moiety, and a methoxybenzoate group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 2-methoxybenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Chlorine Atom: The chlorine atom can be introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Morpholine Moiety: The morpholine moiety can be attached through a nucleophilic substitution reaction, where morpholine reacts with a suitable leaving group on the quinoline core.

    Esterification with 2-Methoxybenzoic Acid: The final step involves the esterification of the quinoline derivative with 2-methoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzoate group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can target the quinoline core, potentially converting it to a dihydroquinoline derivative.

    Substitution: The chlorine atom on the quinoline core can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as primary amines or thiols can react under basic conditions, often in the presence of a polar aprotic solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 2-methoxybenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 2-methoxybenzoate involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with DNA and enzymes, potentially inhibiting their function. The morpholine moiety may enhance the compound’s solubility and bioavailability, while the methoxybenzoate group can modulate its overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    [5-Chloro-7-(piperidin-4-ylmethyl)quinolin-8-yl] 2-methoxybenzoate: Similar structure but with a piperidine moiety instead of morpholine.

    [5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] benzoate: Similar structure but without the methoxy group on the benzoate.

    [5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group on the benzoate.

Uniqueness

The presence of the morpholine moiety and the methoxybenzoate group in 5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 2-methoxybenzoate makes it unique compared to its analogs. These functional groups contribute to its distinctive chemical properties, such as solubility, reactivity, and potential biological activity.

Properties

IUPAC Name

[5-chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4/c1-27-19-7-3-2-5-17(19)22(26)29-21-15(14-25-9-11-28-12-10-25)13-18(23)16-6-4-8-24-20(16)21/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBRCLNOAMDVMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)OC2=C3C(=C(C=C2CN4CCOCC4)Cl)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.